Odevixibat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Odevixibat works by binding to LPA receptors, particularly LPA receptor 1 (LPAR1). This binding prevents LPA from activating these receptors, thereby potentially modulating several pathways involved in cholestatic liver disease. Studies suggest that Odevixibat may promote bile flow, reduce liver inflammation and fibrosis, and improve itching associated with cholestasis [].

Preclinical Studies

Preclinical studies in animal models of cholestatic liver diseases have shown promising results with Odevixibat. The drug demonstrated improvements in bile flow, liver function markers, and histological features of liver damage []. These findings provided the rationale for further clinical investigation.

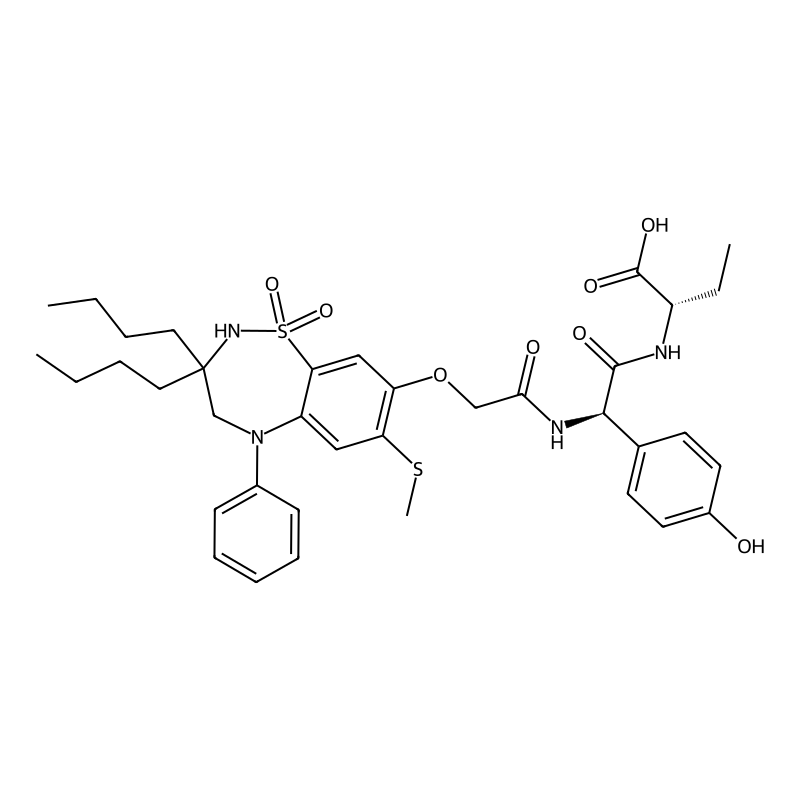

Odevixibat is a novel pharmacological agent specifically designed as an inhibitor of the ileal sodium/bile acid cotransporter. This compound, with the chemical formula and an average molecular weight of approximately 740.93 g/mol, is primarily utilized in the treatment of cholestatic liver diseases, particularly progressive familial intrahepatic cholestasis (PFIC) and associated pruritus. It functions by reducing the reabsorption of bile acids in the distal ileum, thus promoting their clearance and decreasing serum levels .

Odevixibat operates through a reversible inhibition mechanism on the ileal sodium/bile acid cotransporter, leading to decreased bile acid reuptake. This process results in reduced stimulation of the farnesoid X receptor (FXR), which subsequently lowers the expression of fibroblast growth factor 19 (FGF19). The inhibition of FGF19 binding to its receptor diminishes bile acid synthesis, contributing to lower low-density lipoprotein levels in the bloodstream .

The primary biological activity of odevixibat is its role as an ileal bile acid transporter inhibitor. Clinical studies have demonstrated that a daily dose of 3 mg can result in a 56% reduction in bile acid area under the curve after one week, while a 1.5 mg dose leads to a 43% reduction . This compound is also being investigated for its efficacy in treating other cholestatic conditions such as Alagille syndrome and biliary atresia .

Odevixibat is synthesized through chemical modification of benzothiazepine structures. The synthesis involves complex organic reactions that yield a compound capable of selectively inhibiting the targeted transporter . The exact synthetic pathway has not been detailed extensively in available literature but emphasizes modifications to enhance bioactivity and selectivity.

The primary application of odevixibat is in treating cholestatic liver diseases, particularly PFIC. It has received regulatory approval in both the European Union and the United States for this indication, highlighting its clinical importance . Additionally, ongoing studies are exploring its potential use in other liver-related disorders characterized by impaired bile acid transport.

Odevixibat has been shown to interact with various pharmacological agents. It is a substrate for P-glycoprotein, and co-administration with strong inhibitors like itraconazole can increase its plasma exposure by approximately 50-60%, although this increase is not clinically significant . Furthermore, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4/5, which can affect the metabolism of co-administered drugs .

Several compounds exhibit similar mechanisms or therapeutic targets as odevixibat. Below is a comparison highlighting their unique aspects:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Elobixibat | Ileal bile acid transporter inhibitor | Chronic constipation | Approved for gastrointestinal indications |

| Larsucosterol | Bile acid synthesis modulator | Liver diseases | Targets multiple pathways in bile metabolism |

| Chenodeoxycholic Acid | Bile acid replacement therapy | Cholestatic liver diseases | Naturally occurring bile acid |

| Ursodeoxycholic Acid | Bile acid therapy | Gallstones, liver diseases | Reduces cholesterol absorption |

Odevixibat stands out due to its specific targeting of the ileal sodium/bile acid cotransporter and its focused application in cholestatic conditions like PFIC, distinguishing it from other compounds that may have broader or different therapeutic uses.

The development of Odevixibat represents a sophisticated achievement in pharmaceutical synthetic chemistry, encompassing complex benzothiadiazepine ring construction, strategic use of enfumafungin-derived synthetic pathways, and optimization of multiple critical reaction steps [1] [2]. This analysis examines the retrosynthetic approach, synthetic route evaluation, key reaction optimizations, impurity management, and scalability considerations in the multi-step synthesis of this ileal bile acid transporter inhibitor.

Retrosynthetic Analysis of Benzothiadiazepine Core Structure

The retrosynthetic analysis of Odevixibat's benzothiadiazepine core structure reveals a strategic disconnection approach centered on the 2,3,4,5-tetrahydrobenzo[f] [3] [4] [5]thiadiazepine 1,1-dioxide framework [3] [4]. The molecular structure with formula C₃₇H₄₈N₄O₈S₂ and molecular weight of 740.93 grams per mole contains the characteristic benzothiadiazepine ring system as the central pharmacophore [3] [5].

The retrosynthetic disconnection strategy identifies three key synthetic fragments: the benzothiadiazepine core bearing methylthio substitution, the peptidic side chain containing the hydroxyphenyl acetyl unit, and the terminal butanoic acid residue [1] [2]. The benzothiadiazepine ring system can be traced back to the cyclization of appropriately substituted sulfonyl chloride intermediates with dibutylated amine precursors, requiring precise control of regioselectivity in the ring-forming step [2] [6].

Critical retrosynthetic analysis reveals that the methylthio group at the 7-position of the benzothiadiazepine ring necessitates late-stage nucleophilic aromatic substitution, while the 3,3-dibutyl substitution pattern requires early incorporation during the amine fragment synthesis [1] [2]. The phenyl substitution at the 5-position demands careful selection of the nitrogen protecting group to avoid interference with subsequent transformations [2] [6].

The peptidic side chain retrosynthetic analysis indicates convergent synthesis through sequential amidation reactions, with the hydroxyphenyl component requiring protection strategies to prevent unwanted side reactions during the benzothiadiazepine ring construction [1] [2]. The terminal amino acid component necessitates stereocontrol to maintain the required (2S)-configuration in the final product [3] [2].

Critical Evaluation of Enfumafungin-Based Synthetic Pathways

The synthetic route to Odevixibat incorporates structural elements derived from enfumafungin, a glycosylated fernane-type triterpenoid produced by Hormonema carpetanum [7] [8] [9]. While Odevixibat itself is not directly synthesized from enfumafungin, the pharmaceutical industry's experience with enfumafungin modifications provides valuable insights for complex natural product-inspired synthetic approaches [2] [8].

Enfumafungin synthase represents a bifunctional enzyme containing both terpene cyclase and glycosyltransferase domains, catalyzing the formation of complex polycyclic structures through controlled cyclization reactions [7] [9]. The biosynthetic pathway involves multiple cytochrome P450 monooxygenases, reductases, and specialized transport proteins, highlighting the complexity inherent in natural product structural modifications [9].

The enfumafungin biosynthetic gene cluster contains eleven genes involved in biosynthesis, regulation, and transport, including three P450 monooxygenases responsible for hydroxylation at specific positions [9]. This multi-enzyme system demonstrates the precision required for complex structural modifications, providing a blueprint for synthetic chemistry approaches to similar structural complexity [8] [9].

However, the enfumafungin pathway's reliance on specialized enzymatic transformations presents significant challenges for chemical synthesis adaptation [8] [9]. The requirement for stereospecific hydroxylations, controlled ring formations, and glycosylation reactions necessitates alternative chemical approaches when enzymatic methods are not feasible for pharmaceutical manufacturing [2] [8].

The semi-synthetic modification of enfumafungin to produce ibrexafungerp required extensive atom-by-atom chemical modifications over a 25-year development period, illustrating the substantial challenges in adapting natural product structures for pharmaceutical applications [8]. These lessons inform the strategic approach to Odevixibat synthesis, emphasizing the importance of synthetic route robustness and scalability [2] [8].

Optimization of Key Reactions: SNAr, Transamidation, and Borane Reductions

The synthesis of Odevixibat requires careful optimization of three critical reaction types: nucleophilic aromatic substitution (SNAr), transamidation reactions, and borane-mediated reductions [1] [10] [11] [12]. Each reaction presents unique challenges requiring specific optimization strategies to achieve high yields and selectivity.

The SNAr reaction for methylthio installation proceeds through the classical addition-elimination mechanism, forming a Meisenheimer complex intermediate before leaving group departure [10] [13] [14]. The reaction rate depends critically on the electron-withdrawing nature of the benzothiadiazepine ring system, which activates the aromatic ring toward nucleophilic attack [10] [13]. Optimization parameters include solvent selection, temperature control, and base selection to maximize conversion while minimizing side product formation [10] [13].

The electron-withdrawing sulfone functionality in the benzothiadiazepine ring provides strong activation for the SNAr reaction, but requires careful control to prevent over-reaction or competing nucleophilic attacks at alternative positions [10] [13] [14]. Temperature optimization typically requires elevated conditions (120°C) for complete conversion, necessitating evaluation of thermal stability for all reaction components [1] [13].

Transamidation reactions in the Odevixibat synthesis require metal-catalyzed activation of the amide electrophile to enable nucleophilic attack by the incoming amine [11] [15]. The mechanism involves initial coordination of the amide to the metal center, followed by nucleophilic attack and tetrahedral intermediate formation [11]. Titanium and aluminum complexes demonstrate particular effectiveness due to their optimal Lewis acidity and reduced basicity [11].

The transamidation process requires precise control of reaction stoichiometry, as excess amine can lead to catalyst poisoning through strong coordination interactions [11]. Optimization studies indicate that primary amides show greater reactivity than secondary or tertiary amides, requiring adjusted reaction conditions for different substrate types [11] [15]. The reaction typically follows first-order kinetics with respect to metal catalyst and amine nucleophile [11].

Borane reduction reactions proceed through initial coordination of the Lewis acidic boron center to the carbonyl oxygen, followed by hydride transfer and C-O bond cleavage [12]. The reaction mechanism involves formation of an amine-borane complex intermediate that requires subsequent treatment to liberate the free amine product [12]. Optimization considerations include borane complex selection, reaction temperature, and work-up procedures to ensure complete conversion [12].

The choice of borane complex significantly affects reaction outcomes, with borane-tetrahydrofuran and borane-dimethyl sulfide complexes showing different reactivity profiles and thermal stability characteristics [12] [16]. Borane reagents demonstrate superior functional group tolerance compared to aluminum hydride reagents, but require careful handling due to their reactivity with water and alcohols [12].

Process-Related Impurities and Purification Strategies

The multi-step synthesis of Odevixibat generates various process-related impurities that require systematic identification, quantification, and removal strategies [17] [18] [19]. The United States Food and Drug Administration chemistry review identifies multiple categories of impurities, including organic impurities from synthetic intermediates, residual solvents, and potential genotoxic compounds [17].

The primary impurity concerns arise from incomplete reactions at each synthetic step, particularly in the SNAr methylthio installation and the cyclization reaction forming the benzothiadiazepine ring [17] [18]. Chromatographic analysis by high-performance liquid chromatography with ultraviolet detection reveals multiple related substances that must be controlled below specified limits [17] [20].

One significant impurity identified is 2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b] [3] [21]thiazepin-8-yl)oxy)acetic acid, with molecular formula C₂₆H₃₅NO₅S₂ and molecular weight 505.69 grams per mole [19]. This compound represents a truncated version of the target molecule, lacking the complete peptidic side chain [19].

The in-silico assessment using DEREK and Leadscope software systems concluded that the drug substance impurities can be classified as non-genotoxic according to International Council for Harmonisation M7 guidelines [17]. However, comprehensive analytical characterization remains essential to ensure patient safety and regulatory compliance [17] [20].

Purification strategies employ multiple chromatographic techniques, including preparative high-performance liquid chromatography for impurity removal and isolation [17] [22] [23]. The preferred methods include crystallization, precipitation, and distillation for removing residual metal catalysts and other process-related contaminants [23]. Activated carbon treatment and ion-exchange chromatography provide additional purification capabilities for specific impurity classes [22] [23].

The implementation of in-line purification techniques during continuous flow synthesis offers advantages for real-time impurity removal [22]. Four primary in-line purification methods include scavenger columns for reagent removal, distillation for volatile impurity separation, nanofiltration for molecular size-based separation, and extraction for selective impurity removal [22]. These techniques enable telescoped multi-step synthesis while maintaining product quality [22] [24].

Scalability Challenges in Multi-Step Synthesis

The scale-up of Odevixibat synthesis from laboratory to manufacturing scale presents multiple technical and economic challenges characteristic of complex multi-step pharmaceutical processes [25] [24] [26] [27]. The most significant scalability issues include heat and mass transfer limitations, equipment compatibility requirements, and process control complexity [25] [26].

The benzothiadiazepine ring formation reaction requires precise temperature control and efficient mixing to ensure complete cyclization while preventing decomposition reactions [25] [26]. At larger scales, heat transfer limitations can lead to temperature gradients within the reactor, potentially affecting reaction selectivity and yield [26] [27]. The copper-catalyzed cyclization step particularly requires careful scale-up consideration due to the heterogeneous nature of the catalytic system [1] [25].

Matching of residence times across multiple reaction and separation steps presents a fundamental challenge in continuous multi-step synthesis [25]. Each unit operation has characteristic time requirements, and variations in throughput at any point can disrupt the entire sequence [25]. The extraction and purification steps typically require longer processing times compared to the main synthetic reactions, necessitating buffer storage or flow rate adjustments [25] [24].

Material compatibility issues become critical at manufacturing scale, as process components must withstand extended exposure to reactive intermediates, solvents, and catalysts [25] [27]. The selection of appropriate materials of construction for reactors, piping, and storage vessels requires careful evaluation of corrosion resistance and chemical compatibility [25] [27]. Higher material volumes also introduce increased safety risks due to larger inventories of hazardous substances [27].

Process monitoring and control strategies must accommodate the increased complexity of scaled operations [25] [24]. In-line analytical techniques require adaptation to manufacturing-scale flow rates and process conditions, with analysis times often exceeding reaction times [25]. The control system must rapidly respond to disturbances to maintain product quality and process safety [25] [24].

The optimization of utility requirements across multiple reaction steps presents additional scalability challenges [25]. Operating temperatures ranging from ambient to 120°C for different reaction steps require flexible heating and cooling systems [25]. The integration of multiple unit operations with different utility needs increases capital equipment costs and operational complexity [25] [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Bylvay is indicated for the treatment of progressive familial intrahepatic cholestasis (PFIC) in patients aged 6 months or older (see sections 4. 4 and 5. 1).

Treatment of Alagille syndrome

Treatment of Progressive Familial Intrahepatic Cholestasis

Treatment of biliary atresia

Livertox Summary

Drug Classes

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC10

SLC10A2 (ISBT/IBAT) [HSA:6555] [KO:K14342]

Absorption Distribution and Excretion

Odevixibat is 82.9% recovered in the feces and <0.002% recovered in the urine. The dose recovered in the feces is 97% unchanged parent compound.

The majority of adult and pediatric patients, given a therapeutic dose, do not have detectable plasma concentrations of odevixibat. Therefore, a volume of distribution has not been calculated.

The majority of adult and pediatric patients, given a therapeutic dose, do not have detectable plasma concentrations of odevixibat. Therefore, the clearance has not been calculated.

Metabolism Metabolites

Wikipedia

MS-377

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

1: Graffner H, Gillberg PG, Rikner L, Marschall HU. The ileal bile acid

transporter inhibitor A4250 decreases serum bile acids by interrupting the

enterohepatic circulation. Aliment Pharmacol Ther. 2016 Jan;43(2):303-10. doi:

10.1111/apt.13457. PubMed PMID: 26527417.

2: Baghdasaryan A, Fuchs CD, Österreicher CH, Lemberger UJ, Halilbasic E, Påhlman

I, Graffner H, Krones E, Fickert P, Wahlström A, Ståhlman M, Paumgartner G,

Marschall HU, Trauner M. Inhibition of intestinal bile acid absorption improves

cholestatic liver and bile duct injury in a mouse model of sclerosing

cholangitis. J Hepatol. 2016 Mar;64(3):674-81. doi: 10.1016/j.jhep.2015.10.024.

PubMed PMID: 26529078.

Explore Compound Types